molecular formula C7H16ClN B13471632 1-Cyclopropylbutan-1-amine hydrochloride CAS No. 677742-16-4

1-Cyclopropylbutan-1-amine hydrochloride

Cat. No.: B13471632
CAS No.: 677742-16-4
M. Wt: 149.66 g/mol
InChI Key: PCQIJDFASVMRIS-UHFFFAOYSA-N
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Description

1-Cyclopropylbutan-1-amine hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclopropyl group attached to a butan-1-amine backbone, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropylbutan-1-amine hydrochloride typically involves the alkylation of cyclopropylmethylamine with butyl halides under basic conditions. The reaction proceeds via an S_N2 mechanism, where the nucleophilic amine attacks the electrophilic carbon of the butyl halide, resulting in the formation of the desired amine. The hydrochloride salt is then formed by treating the free amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylbutan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.

    Substitution: Halides or sulfonates are typical leaving groups in substitution reactions, with bases like sodium hydroxide (NaOH) facilitating the process.

Major Products Formed:

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the reactants used.

Scientific Research Applications

1-Cyclopropylbutan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways due to its amine functionality.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropylbutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing cellular functions and responses.

Comparison with Similar Compounds

    Cyclopropylamine: Shares the cyclopropyl group but lacks the butan-1-amine backbone.

    Butylamine: Contains the butan-1-amine structure but lacks the cyclopropyl group.

    Cyclopropylmethylamine: Similar in structure but with a methyl group instead of the butyl chain.

Uniqueness: 1-Cyclopropylbutan-1-amine hydrochloride is unique due to the combination of the cyclopropyl group and the butan-1-amine backbone. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

677742-16-4

Molecular Formula

C7H16ClN

Molecular Weight

149.66 g/mol

IUPAC Name

1-cyclopropylbutan-1-amine;hydrochloride

InChI

InChI=1S/C7H15N.ClH/c1-2-3-7(8)6-4-5-6;/h6-7H,2-5,8H2,1H3;1H

InChI Key

PCQIJDFASVMRIS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1CC1)N.Cl

Origin of Product

United States

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